(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate
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Description
(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C22H22N2O6S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality (5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Benzofuran Synthesis
The compound contains a benzofuran moiety, which is a key structural component in many biologically active compounds . Benzofurans can be synthesized from corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .
Anticancer Activity
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . For example, compound 36 was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of compound 36 as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), and others .
Antibacterial Activity
Compounds with substituent on the 3rd position of the imidazole ring displayed outstanding antibacterial activity, almost equal to that of the standard .
Mass Spectrometry and Gas Chromatography
The compound can be analyzed using mass spectrometry and gas chromatography, which are important techniques in analytical chemistry .
Organic Synthesis
The compound can be used in organic synthesis, particularly in the synthesis of benzofuran derivatives .
Drug Discovery
Given its potential anticancer and antibacterial activities, the compound could be a promising candidate for drug discovery .
properties
IUPAC Name |
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-14-10-17-11-16(6-9-20(17)29-14)21-12-18(23-30-21)13-28-22(25)15-4-7-19(8-5-15)31(26,27)24(2)3/h4-9,11-12,14H,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMADGYKZGDBXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate |
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